2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid 2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18159023
InChI: InChI=1S/C20H18N2O4/c21-10-5-11-22(12-19(23)24)20(25)26-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18H,5,11-13H2,(H,23,24)
SMILES:
Molecular Formula: C20H18N2O4
Molecular Weight: 350.4 g/mol

2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid

CAS No.:

Cat. No.: VC18159023

Molecular Formula: C20H18N2O4

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid -

Specification

Molecular Formula C20H18N2O4
Molecular Weight 350.4 g/mol
IUPAC Name 2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Standard InChI InChI=1S/C20H18N2O4/c21-10-5-11-22(12-19(23)24)20(25)26-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18H,5,11-13H2,(H,23,24)
Standard InChI Key AAASXZAXZUSKMT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCC#N)CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three functional domains:

  • Fmoc Protecting Group: The 9H-fluoren-9-ylmethoxycarbonyl moiety shields the amino group during peptide synthesis, enabling selective deprotection under mild basic conditions .

  • Cyanoethyl Group: A -CH2_2CH2_2CN substituent introduces electron-withdrawing characteristics, enhancing stability and modulating reactivity in nucleophilic acyl substitution reactions .

  • Acetic Acid Backbone: The carboxylic acid terminus facilitates conjugation to solid-phase resins or other amino acid residues during stepwise peptide assembly.

The canonical SMILES representation \text{C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCC#N)CC(=O)O confirms the spatial arrangement of these groups, while the InChIKey AAASXZAXZUSKMT-UHFFFAOYSA-N\text{AAASXZAXZUSKMT-UHFFFAOYSA-N} provides a unique identifier for database referencing .

Physicochemical Profile

Key properties include:

  • Solubility: Limited aqueous solubility due to hydrophobic Fmoc and cyanoethyl groups; soluble in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane .

  • Stability: Stable under acidic conditions but susceptible to base-induced β-elimination of the cyanoethyl group.

  • Thermal Behavior: Decomposes above 250°C, necessitating storage at 2–8°C to prevent degradation .

Synthetic Methodologies

Stepwise Synthesis

The production of 2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid involves three principal stages:

  • Fmoc Protection: Reaction of glycine with Fmoc-Cl in the presence of a base (e.g., sodium bicarbonate) yields Fmoc-glycine .

  • Cyanoethylation: The amino group of Fmoc-glycine undergoes alkylation with acrylonitrile under Mitsunobu conditions, introducing the cyanoethyl substituent.

  • Acetic Acid Functionalization: Ester hydrolysis or direct coupling with activated acetic acid derivatives completes the synthesis .

Typical yields range from 65–78%, with impurities primarily arising from incomplete alkylation or Fmoc deprotection.

Chromatographic Purification

Reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution achieves >95% purity. Critical quality control metrics include:

  • Retention Time: 12.3 minutes under 70:30 acetonitrile/water.

  • Mass Spectrometry: ESI-MS (positive mode) confirms the molecular ion peak at m/z 351.2 [M+H]+^+ .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The compound’s dual functionality enables its use as a bifunctional linker:

  • Amino Group Activation: The Fmoc group allows selective coupling via HBTU/HOBt-mediated activation, while the cyanoethyl group remains inert .

  • Carboxylic Acid Conjugation: Anchoring to Wang or Rink amide resins facilitates iterative peptide chain elongation.

Post-Synthetic Modifications

Post-incorporation, the cyanoethyl group serves as a handle for:

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized fluorophores or targeting moieties .

  • Enzymatic Processing: Cyanide hydratase-mediated conversion to an amide group, enabling pH-responsive drug release in therapeutic peptides .

Comparative Analysis with Structural Analogues

Fmoc-Protected Amino Acids

CompoundMolecular FormulaKey Differentiator
Fmoc-glycineC17H15NO4\text{C}_{17}\text{H}_{15}\text{NO}_{4}Lacks cyanoethyl group
Fmoc-NH-PEG1-CH2COOH C19H19NO5\text{C}_{19}\text{H}_{19}\text{NO}_{5}Ethylene glycol spacer
2-[2-Cyanoethyl(Fmoc)amino]acetic acidC20H18N2O4\text{C}_{20}\text{H}_{18}\text{N}_{2}\text{O}_{4}Cyanoethyl enhances reactivity

The cyanoethyl variant’s superior stability in radical reactions and compatibility with photolithographic patterning distinguish it from PEGylated analogues .

Future Directions and Innovations

Targeted Drug Delivery

Conjugation to tumor-homing peptides via CuAAC could enable site-specific delivery of cytotoxic payloads, leveraging the cyanoethyl group’s bioorthogonal reactivity .

Biomaterial Engineering

Incorporation into self-assembling peptides may yield hydrogels with tunable mechanical properties, driven by cyanoethyl-mediated π-stacking interactions.

Analytical Challenges

Advanced characterization techniques, such as cryo-electron microscopy and 2D NMR, are needed to resolve conformational dynamics in Fmoc-cyanoethyl peptide derivatives .

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